Comparative Lipophilicity: Increased logP vs. Non-Fluorinated Analog
The 2-Chloro-3-(trifluoromethyl)quinoxaline exhibits significantly higher lipophilicity compared to the non-fluorinated parent scaffold, 2-chloroquinoxaline. The addition of the trifluoromethyl group results in a calculated increase in the partition coefficient (XLogP3) of 0.9 units [1][2]. This increase directly influences membrane permeability and metabolic stability, key parameters in drug discovery [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2-chloroquinoxaline: 2.2 |
| Quantified Difference | +0.9 units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A higher logP value is often correlated with improved passive membrane diffusion, a critical property for cell-permeable probes and orally bioavailable drug candidates.
- [1] PubChem. Compound Summary for CID 736421, 2-Chloro-3-(trifluoromethyl)quinoxaline. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 238938, 2-Chloroquinoxaline. National Center for Biotechnology Information (2026). View Source
